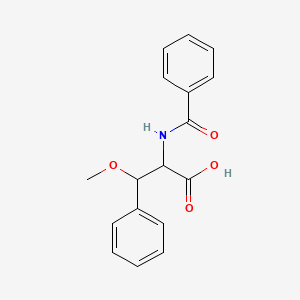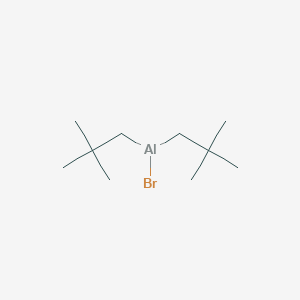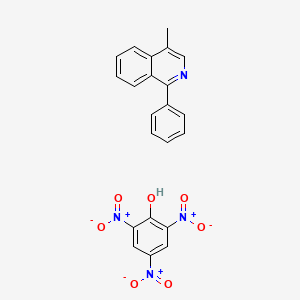
4-Methyl-1-phenylisoquinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or aluminum chloride.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces nitro groups at the 2, 4, and 6 positions on the phenol ring, resulting in the formation of picric acid .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale. The process involves the continuous addition of phenol to a nitrating mixture, with strict control of temperature and reaction time to ensure safety and maximize yield. The product is then purified through crystallization and filtration .
化学反応の分析
Types of Reactions
4-Methyl-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
2,4,6-Trinitrophenol undergoes reactions typical of nitrophenols:
Reduction: Can be reduced to form aminophenols.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of Lewis acids or bases as catalysts.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline and aminophenol derivatives.
Substitution: Various substituted isoquinolines and nitrophenols.
科学的研究の応用
4-Methyl-1-phenylisoquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis
作用機序
The mechanism of action of 4-Methyl-1-phenylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of signaling pathways and gene expression.
2,4,6-Trinitrophenol exerts its effects primarily through its strong acidic nature and ability to form complexes with metals. It can disrupt cellular processes by interacting with proteins and nucleic acids, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
2-Nitrophenol: Similar in structure but with only one nitro group.
3-Nitrophenol: Another isomer with a single nitro group.
4-Nitrophenol: Similar but with a nitro group at the para position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic uncoupler.
Uniqueness
4-Methyl-1-phenylisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. 2,4,6-Trinitrophenol is unique for its high acidity and explosive nature, making it valuable in both industrial and research applications .
特性
CAS番号 |
104924-31-4 |
|---|---|
分子式 |
C22H16N4O7 |
分子量 |
448.4 g/mol |
IUPAC名 |
4-methyl-1-phenylisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H13N.C6H3N3O7/c1-12-11-17-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,1H3;1-2,10H |
InChIキー |
XKQCBXZOPSDNHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C2=CC=CC=C12)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


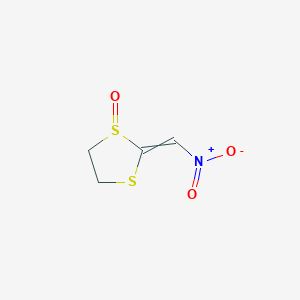
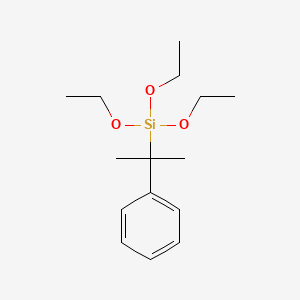
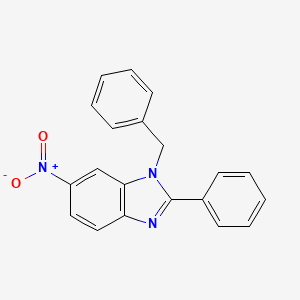
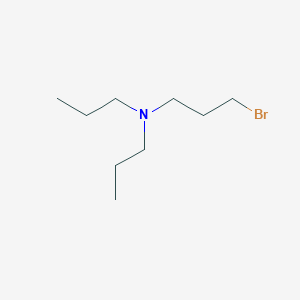
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
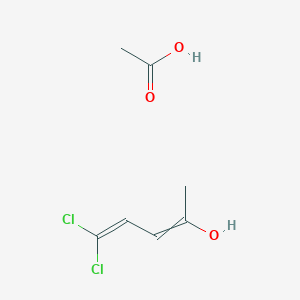
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)

